molecular formula C9H13ClPb B14231875 (3-Chlorophenyl)(trimethyl)plumbane CAS No. 500317-00-0

(3-Chlorophenyl)(trimethyl)plumbane

Cat. No.: B14231875
CAS No.: 500317-00-0
M. Wt: 364 g/mol
InChI Key: APPSARNLTURXFR-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(trimethyl)plumbane is a chemical compound that belongs to the organolead family It consists of a lead atom bonded to a 3-chlorophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(trimethyl)plumbane typically involves the reaction of lead-based reagents with 3-chlorophenyl derivatives. One common method is the reaction of trimethyllead chloride with 3-chlorophenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(trimethyl)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the lead center to a lower oxidation state.

    Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

(3-Chlorophenyl)(trimethyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.

    Biology: Research into the biological effects of organolead compounds often involves this compound as a model compound.

    Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may include this compound.

    Industry: It can be used in the development of materials with specific properties, such as lead-based semiconductors.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(trimethyl)plumbane exerts its effects involves interactions with various molecular targets. The lead atom can form bonds with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(trimethyl)plumbane
  • (2-Chlorophenyl)(trimethyl)plumbane
  • (3-Fluorophenyl)(trimethyl)plumbane

Uniqueness

(3-Chlorophenyl)(trimethyl)plumbane is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

500317-00-0

Molecular Formula

C9H13ClPb

Molecular Weight

364 g/mol

IUPAC Name

(3-chlorophenyl)-trimethylplumbane

InChI

InChI=1S/C6H4Cl.3CH3.Pb/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H3;

InChI Key

APPSARNLTURXFR-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C)C1=CC=CC(=C1)Cl

Origin of Product

United States

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